{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a chemical compound with the molecular formula C11H10N2O2S2 . It has a molecular weight of 266.34 . The IUPAC name for this compound is 2-(2-((Pyridin-3-ylmethyl)thio)thiazol-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is 1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-1-3-12-4-2-8/h1-4,7,17H,5-6H2,(H,14,15) .Physical And Chemical Properties Analysis
“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid . It should be stored at a temperature between 28°C .Scientific Research Applications
Antimycobacterial Activity
The synthesis and testing of derivatives, including [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives, have demonstrated interesting antimycobacterial activity against strains of Mycobacterium tuberculosis and clinical isolates, showing potential as therapeutic agents in tuberculosis treatment (Mamolo et al., 2003).
Luminescent Properties
Investigations into the luminescent characteristics of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivatives have revealed their potential as metal sensors and laser dyes. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, which could be beneficial in various optical and analytical applications (Grummt et al., 2007).
Antifungal Activity
Rhodanineacetic acid derivatives, a category that encompasses similar structures, have shown strong antifungal effects against several fungal species, including Candida tropicalis and Trichosporon asahii. This highlights their potential in developing new antifungal treatments (Doležel et al., 2009).
Corrosion Inhibition
Research on the corrosion inhibition properties of similar thiazole compounds for steel in acidic environments has demonstrated their effectiveness in protecting metal surfaces. These findings suggest applications in industrial processes and maintenance, where corrosion resistance is critical (Bouklah et al., 2005).
Novel Heterocyclic Compounds Synthesis
The chemical versatility of pyridine thiazole derivatives facilitates the synthesis of a broad range of novel heterocyclic compounds. These synthesized structures have potential applications in drug development and material science due to their diverse biological and chemical properties (Xun-Zhong et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[2-(pyridin-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(15)4-9-7-17-11(13-9)16-6-8-2-1-3-12-5-8/h1-3,5,7H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETTWUAXWBOKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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